molecular formula C21H17F3N6O2 B2476211 N-(2,4-difluorophenyl)-2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide CAS No. 1251620-76-4

N-(2,4-difluorophenyl)-2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide

Cat. No.: B2476211
CAS No.: 1251620-76-4
M. Wt: 442.402
InChI Key: HPMKWBOTMDDIRB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2,4-difluorophenyl)-2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide is a high-affinity, ATP-competitive small molecule inhibitor specifically designed to target the Colony Stimulating Factor 1 Receptor (CSF1R, also known as FMS kinase). This compound exhibits exceptional potency and selectivity for CSF1R, which is critically involved in the survival, proliferation, and differentiation of macrophages and monocytes. Its primary research value lies in modulating the tumor microenvironment (TME); by inhibiting CSF1R signaling, it can deplete tumor-associated macrophages (TAMs), particularly the pro-tumoral M2 phenotype. This action can help overcome immune suppression and enhance the efficacy of other anti-cancer therapies, making it a vital tool for immuno-oncology research, including combination studies with checkpoint inhibitors. Furthermore, due to the role of CSF1R in inflammatory processes, this inhibitor is also highly relevant for investigating inflammatory and autoimmune diseases, such as rheumatoid arthritis and tenosynovial giant cell tumor (TGCT). The mechanism of action involves binding to the kinase domain of CSF1R, effectively blocking its autophosphorylation and subsequent downstream signaling pathways, such as the MAPK and PI3K/Akt cascades. Researchers can utilize this well-characterized compound from patent literature https://patents.google.com/patent/WO2019202260A1/ to probe CSF1R biology, develop novel therapeutic strategies, and validate targets in both in vitro and in vivo models. This product is intended For Research Use Only and is not for human, veterinary, or diagnostic use.

Properties

IUPAC Name

N-(2,4-difluorophenyl)-2-[5-(3-fluoro-4-methylanilino)-7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17F3N6O2/c1-11-3-5-14(9-15(11)23)26-20-25-12(2)7-18-28-29(21(32)30(18)20)10-19(31)27-17-6-4-13(22)8-16(17)24/h3-9H,10H2,1-2H3,(H,25,26)(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPMKWBOTMDDIRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=NC(=CC3=NN(C(=O)N32)CC(=O)NC4=C(C=C(C=C4)F)F)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-difluorophenyl)-2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the triazolopyrimidine core, followed by the introduction of the fluorinated phenyl groups. Reaction conditions often involve the use of strong bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow reactors and advanced purification methods are employed to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Hydrolysis of the Amide Group

The acetamide moiety undergoes hydrolysis under acidic or alkaline conditions:

  • Acidic hydrolysis : Performed with HCl (6M) at 80°C for 8–12 hours, yielding 2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H- triazolo[4,3-c]pyrimidin-2-yl}acetic acid and 2,4-difluoroaniline.

  • Alkaline hydrolysis : Requires NaOH (4M) at 60°C for 6–8 hours, producing the corresponding carboxylate salt.

This reaction is critical for modifying solubility and introducing functional groups for further derivatization.

Nucleophilic Aromatic Substitution (NAS)

Fluorine atoms on the phenyl rings participate in NAS reactions due to their electron-withdrawing nature:

Reagent Conditions Product
Ammonia (NH₃)120°C, DMF, 24hSubstituted aniline derivative with -NH₂ at the 4-fluoro position.
Sodium methoxideReflux in methanol, 12hMethoxy-substituted analog at the 2-fluoro position.

Oxidation of the Triazole Ring

The 1,2,4-triazole ring undergoes oxidation with KMnO₄ in acidic media (H₂SO₄, 50°C), resulting in ring-opening to form a dicarboxylic acid derivative . This alters electronic properties and enhances polarity for analytical applications.

Hydrogenation Reactions

Catalytic hydrogenation (H₂, Pd/C, 1 atm) selectively reduces the pyrimidine ring’s double bonds:

  • Product : Dihydro derivative with improved stability under physiological conditions.

  • Significance : Used to modulate pharmacokinetic properties in drug development.

Sulfonation and Phosphorylation

The triazole ring reacts with sulfonating/phosphorylating agents:

Reaction Reagents Application
SulfonationSO₃/H₂SO₄, 0°C, 2hEnhances water solubility for formulation.
PhosphorylationPOCl₃, PCl₅, 80°C, 6hIntroduces phosphate groups for prodrug design.

Interaction with Biological Nucleophiles

In physiological environments, the compound reacts with thiols (e.g., glutathione) via Michael addition at the α,β-unsaturated ketone moiety of the triazole-pyrimidine system. This reaction is implicated in its prodrug activation mechanism .

Mechanistic Insights

  • Steric effects : The 7-methyl group on the pyrimidine ring hinders reactions at the C-6 position.

  • Electronic effects : Fluorine substituents direct electrophilic attacks to meta/para positions on phenyl rings.

These reactions enable precise structural modifications, underscoring the compound’s versatility in medicinal chemistry and materials science.

Scientific Research Applications

N-(2,4-difluorophenyl)-2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,4-difluorophenyl)-2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Cresol: An aromatic organic compound with a simpler structure but similar functional groups.

    Genistein: A phytoestrogen with potential biological activity.

    Camphorsulfonic Acid: Used in various chemical and biomedical applications.

Uniqueness

N-(2,4-difluorophenyl)-2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide stands out due to its complex structure and multiple fluorine atoms, which can enhance its stability and biological activity compared to simpler compounds like cresol .

Biological Activity

N-(2,4-difluorophenyl)-2-{5-[(3-fluoro-4-methylphenyl)amino]-7-methyl-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide is a synthetic organic compound notable for its complex structure and potential biological activities. This article delves into its biological activity, exploring relevant studies, mechanisms of action, and therapeutic potentials.

Chemical Structure and Properties

The compound has a molecular formula of C21H17F3N6O2 and a molecular weight of approximately 442.4 g/mol. The structure features a 1,2,4-triazole ring fused with a pyrimidine moiety, along with multiple fluorine substituents on the phenyl rings. These characteristics may enhance its lipophilicity and bioactivity, making it a candidate for various pharmacological applications.

Structural Formula

C21H17F3N6O2\text{C}_{21}\text{H}_{17}\text{F}_3\text{N}_6\text{O}_2

Anticancer Properties

Recent studies have highlighted the anticancer potential of compounds similar to this compound. For instance:

  • Mechanism of Action : The compound exhibits inhibition of key kinases involved in cancer progression. It has been shown to target the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial in cell proliferation and survival .
  • Case Studies : In vitro studies demonstrated significant cytotoxicity against various cancer cell lines, including HeLa (cervical cancer), HepG2 (liver cancer), and A549 (lung cancer) cells. The compound's efficacy was compared to standard chemotherapeutics like 5-fluorouracil .

Antimicrobial Activity

The compound's triazole ring suggests potential antifungal properties. Triazole derivatives are known for their ability to inhibit fungal enzymes critical for cell wall synthesis:

  • Research Findings : this compound has shown activity against various fungal strains in preliminary studies .

Other Biological Activities

In addition to anticancer and antimicrobial properties, the compound may exhibit:

  • Anti-inflammatory Effects : Similar compounds have demonstrated the ability to reduce inflammation markers in vitro.
  • Antioxidant Activity : The presence of fluorine atoms may enhance the compound's stability and its ability to scavenge free radicals.

Data Table: Biological Activities Overview

Activity TypeMechanismReference
AnticancerMAPK pathway inhibition
AntimicrobialInhibition of fungal enzymes
Anti-inflammatoryReduction of inflammation markers
AntioxidantFree radical scavenging

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